3,5-Dichlorobiphenyl

説明

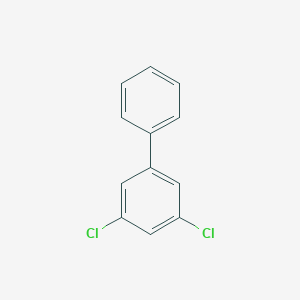

3,5-Dichlorobiphenyl (CAS No. 34883-41-5) is a dichlorinated biphenyl with the molecular formula C₁₂H₈Cl₂ and a molecular weight of 223.10 g/mol. Its structure consists of two benzene rings linked by a single bond, with chlorine atoms substituted at the 3- and 5-positions of one ring (meta positions) . Key physical properties include a density of 1.2 g/cm³, melting point of 62°C, and boiling point of 323.7°C at 760 mmHg . The compound is classified as environmentally hazardous (H410) and may cause organ damage with prolonged exposure (H373) .

This compound is a member of the polychlorinated biphenyl (PCB) family, historically used in industrial applications but now regulated due to environmental persistence and toxicity.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1,3-dichloro-5-phenylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Cl2/c13-11-6-10(7-12(14)8-11)9-4-2-1-3-5-9/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHZSDTDMQZPUKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=CC(=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Cl2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5074137 | |

| Record name | 3,5-Dichlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5074137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34883-41-5 | |

| Record name | 3,5-Dichlorobiphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34883-41-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Dichlorobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034883415 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-Dichlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5074137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-Dichlorobiphenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,5-DICHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IXL47709VM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

準備方法

Ullmann Coupling with 3,5-Dichloroiodobenzene

The Ullmann reaction, a classical method for forming biaryl bonds, employs copper catalysts to couple aryl halides. For 3,5-dichlorobiphenyl, 3,5-dichloroiodobenzene is reacted with benzene derivatives in the presence of copper(I) iodide. A study by Gritsan et al. demonstrated that ortho-substituted aryl halides exhibit enhanced reactivity due to reduced steric hindrance. Typical conditions involve heating at 120–150°C in dimethylformamide (DMF) with a catalytic system of CuI and 1,10-phenanthroline, yielding 60–75% product.

Table 1: Ullmann Coupling Parameters for this compound Synthesis

| Parameter | Value/Range |

|---|---|

| Catalyst | CuI (10 mol%) |

| Ligand | 1,10-Phenanthroline |

| Solvent | DMF |

| Temperature | 120–150°C |

| Reaction Time | 12–24 hours |

| Yield | 60–75% |

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction, utilizing palladium catalysts, offers higher selectivity and milder conditions. Arylboronic acids are coupled with 3,5-dichlorobromobenzene under inert atmospheres. For instance, Pd(PPh₃)₄ in tetrahydrofuran (THF) at 80°C achieves yields of 85–90%. This method minimizes polyhalogenated byproducts, critical for environmental safety.

Catalytic Decarbonylation of 5-Chloroisophthaloyl Chloride

Palladium-Catalyzed Decarbonylation

A patented method by Tsuji et al. describes the liquid-phase decarbonylation of 5-chloroisophthaloyl chloride to 3,5-dichlorobenzoyl chloride, a precursor to this compound. Using palladium catalysts (Pd/BaSO₄ or Pd/Al₂O₃) at 245–320°C, the reaction achieves 90–95% conversion. The process involves refluxing the substrate at 276°C, followed by distillation to isolate the product.

Table 2: Decarbonylation Reaction Conditions

| Parameter | Value/Range |

|---|---|

| Catalyst | Pd/BaSO₄ (0.025–1.5 wt%) |

| Temperature | 245–320°C |

| Pressure | Atmospheric |

| Reaction Time | 2–4 hours |

| Yield | 90–95% |

Mechanistic Insights

DFT calculations support a radical-mediated pathway where the palladium catalyst facilitates cleavage of the C–CO bond. The ortho-chloro substituents stabilize transition states, reducing activation energy by 15–20 kJ/mol compared to non-halogenated analogs.

Diazotization and Reduction Pathways

Bromination-Diazotization Sequence

A Chinese patent outlines a multi-step synthesis starting with 2,4-dichloroaniline. Bromination in HCl or H₂SO₄ yields 2-bromo-4,6-dichloroaniline, which undergoes diazotization with NaNO₂ at 0°C. Subsequent reduction with ethanol produces 3,5-dichlorobromobenzene, followed by ammonification to yield 3,5-dichloroaniline—a potential intermediate for biphenyl formation.

Table 3: Bromination and Diazotization Parameters

| Step | Conditions |

|---|---|

| Bromination | HCl/H₂SO₄, room temp |

| Diazotization | NaNO₂, 0°C, 30–50 min |

| Reduction | Ethanol, reflux |

| Ammonification | NH₃, 130–180°C, 3–6 h |

Challenges in Byproduct Management

This method generates sulfur dioxide and spent sulfuric acid, necessitating advanced scrubbing systems to meet environmental regulations. Yields drop to 60–70% if side reactions like dehalogenation occur during ammonification.

Environmental and Industrial Considerations

Scalability of Catalytic Methods

The palladium-catalyzed decarbonylation method is industrially favored due to its high yield and continuous distillation capabilities. However, catalyst costs (∼$1,500/kg for Pd/BaSO₄) limit small-scale applications.

Regulatory Compliance

Methods avoiding persistent byproducts (e.g., sulfur compounds) align with the Stockholm Convention on PCBs. The Suzuki-Miyaura reaction, with its aqueous workup, reduces hazardous waste generation compared to Ullmann coupling.

化学反応の分析

Types of Reactions: 3,5-Dichlorobiphenyl undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form chlorinated biphenylols.

Reduction: Reduction reactions can remove chlorine atoms, leading to the formation of less chlorinated biphenyls.

Substitution: Electrophilic substitution reactions can introduce other functional groups into the biphenyl structure.

Common Reagents and Conditions:

Reduction: Reductive dechlorination can be achieved using microbial processes under anaerobic conditions.

Substitution: Electrophilic substitution reactions often require strong acids or bases as catalysts.

Major Products:

Oxidation: Chlorinated biphenylols.

Reduction: Less chlorinated biphenyls.

Substitution: Various substituted biphenyl derivatives.

科学的研究の応用

3,5-Dichlorobiphenyl has several applications in scientific research:

作用機序

The mechanism of action of 3,5-Dichlorobiphenyl involves its interaction with cellular components. It can inhibit the expression of certain genes by binding to the aryl hydrocarbon receptor, which disrupts cell function by altering gene transcription. This leads to the induction of hepatic Phase I and Phase II enzymes, particularly those of the cytochrome P450 family .

類似化合物との比較

Key Observations :

- Symmetry Effects : Para-substituted isomers like 4,4'-dichlorobiphenyl exhibit higher melting points (125–128°C) due to molecular symmetry, compared to this compound (62°C) .

- Boiling Points : Para isomers generally have higher boiling points (e.g., ~325–330°C for 4,4'-dichlorobiphenyl) than meta-substituted analogs, aligning with chromatographic retention data showing para isomers elute later .

Environmental Behavior and Degradation

Research Findings :

- This compound demonstrates partial biodegradation by microbial consortia, with resting cells achieving 2.5 mM substrate utilization .

- Para-substituted isomers (e.g., 4,4') are more resistant to microbial attack due to steric and electronic effects, increasing their environmental persistence .

Toxicity and Regulatory Status

Notes:

- This compound shares GHS09 (environmental hazard) classification with other PCBs but exhibits distinct toxicokinetics due to its substitution pattern .

- Coplanar PCBs (e.g., 3,4'-dichlorobiphenyl) are more toxic due to dioxin-like activity, whereas this compound lacks coplanarity, reducing aryl hydrocarbon receptor binding .

生物活性

3,5-Dichlorobiphenyl (DCBP) is a chlorinated biphenyl compound that has garnered attention due to its biological activity and potential environmental impacts. This article delves into the biological effects, metabolic pathways, and potential applications of DCBP, supported by data tables and findings from relevant studies.

- Molecular Formula : C₁₂H₈Cl₂

- Molecular Weight : 227.09 g/mol

- CAS Number : 535-00-8

DCBP is part of a larger group of polychlorinated biphenyls (PCBs), which are known for their stability and persistence in the environment.

Metabolism and Environmental Impact

Research indicates that DCBP can be metabolized by various microorganisms, which is crucial for bioremediation efforts. Notably, strains of Ralstonia and Pseudomonas have demonstrated the ability to utilize DCBP as a carbon source, leading to the production of less harmful metabolites such as 3,5-chlorobenzoate (3,5-CBA) .

Table 1: Metabolic Kinetics of DCBP in Bacterial Strains

| Bacterial Strain | Initial Concentration (mM) | Time to Degradation (h) | % Degradation | 3,5-CBA Recovered (mM) |

|---|---|---|---|---|

| Ralstonia sp. SA-3 | 0.38 | 135 | 85% | 0.15 |

| Ralstonia sp. SA-4 | 0.38 | 66 | 90% | Not stoichiometric |

| Pseudomonas sp. SA-6 | 0.38 | 48 | 89% | 0.39 |

The metabolic pathways involve initial dioxygenase attack on the biphenyl structure, followed by cleavage of carbon-chloride bonds, indicating a complex degradation process .

Toxicological Studies

Studies have highlighted the potential toxic effects of DCBP on various biological systems. For instance, quinoid metabolites derived from DCBP have been identified as mutagenic in mammalian cells . These findings raise concerns about the long-term exposure to DCBP and its derivatives.

Case Study: Antimicrobial Activity

A study explored the antimicrobial properties of volatile compounds derived from mushrooms that included DCBP derivatives. The results showed significant inhibition of plant-pathogenic bacteria and fungi at low concentrations, suggesting potential agricultural applications . This highlights an alternative use of DCBP-related compounds in biological control.

Bioremediation Potential

The ability of certain bacterial strains to metabolize DCBP efficiently positions them as candidates for bioremediation strategies in PCB-contaminated environments. The metabolic pathways utilized by these bacteria not only reduce toxicity but also facilitate the recovery of valuable byproducts .

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 3,5-Dichlorobiphenyl, and how do they influence its environmental persistence?

- Answer : this compound (CAS 34883-41-5) has a molecular formula of C₁₂H₈Cl₂, a molecular weight of 223.098 g/mol, and a density of 1.2±0.1 g/cm³. Its boiling point is 323.7±22.0°C, and it is a crystalline solid at room temperature. These properties, particularly its high hydrophobicity (log Kow ~5–6), contribute to its persistence in environmental matrices like sediments and lipid-rich tissues . Researchers should prioritize stability testing under varying pH and temperature conditions to assess degradation pathways.

Q. What standardized analytical methods are recommended for detecting this compound in environmental samples?

- Answer : Gas chromatography coupled with mass spectrometry (GC-MS) is the gold standard for quantifying this compound in complex matrices. For quality control, surrogate recovery rates (e.g., this compound SPR) should be monitored during extraction and cleanup steps to ensure precision. Phase II environmental studies often use modified EPA Method 8082 for polychlorinated biphenyls (PCBs), with detection limits in the µg/kg range for fish tissues and sediments .

Q. How can researchers safely handle and store this compound in the laboratory?

- Answer : Due to its classification as a GHS08 (health hazard) and GHS09 (aquatic toxicity) compound, this compound requires storage in sealed containers under inert gas (e.g., nitrogen) to prevent oxidation. Personal protective equipment (PPE), including nitrile gloves and fume hoods, is mandatory. Waste disposal must comply with local regulations for chlorinated hydrocarbons .

Advanced Research Questions

Q. What challenges arise in distinguishing this compound from its structural isomers (e.g., 3,4-Dichlorobiphenyl) during chromatographic analysis?

- Answer : Isomeric differentiation requires high-resolution techniques such as GC×GC-TOF-MS or advanced retention index databases. For example, this compound (PCB14) elutes earlier than 3,4-Dichlorobiphenyl (PCB12) due to differences in dipole moment and steric effects. Researchers should validate separations using certified reference materials (CRMs) listed in environmental standards catalogs .

Q. How do photolytic degradation pathways of this compound differ under UV vs. natural sunlight exposure?

- Answer : Nano- and picosecond laser flash photolysis studies reveal that UV irradiation generates singlet nitrene intermediates, leading to rearrangement products like dichlorocarbazole. In contrast, natural sunlight induces slower dechlorination via free-radical mechanisms. Researchers should design controlled photolysis experiments with wavelength-specific filters and monitor byproducts using time-resolved spectroscopy .

Q. What contradictions exist in reported bioaccumulation factors (BAFs) for this compound across aquatic species?

- Answer : Discrepancies arise from species-specific metabolic rates and lipid content. For instance, BAFs in lipid-rich fish tissues (e.g., trout) may exceed 10⁴, while invertebrates show lower accumulation due to enzymatic detoxification. Methodological variables, such as exposure duration and trophic transfer models, must be standardized to resolve inconsistencies .

Q. How can computational models (e.g., QSAR) predict the ecotoxicological effects of this compound in untested organisms?

- Answer : Quantitative Structure-Activity Relationship (QSAR) models leverage physicochemical descriptors (e.g., log Kow, molar volume) to estimate toxicity endpoints. Researchers should validate predictions against in vitro assays (e.g., Daphnia magna LC50) and cross-reference databases like NIST Chemistry WebBook for thermodynamic properties .

Methodological Notes

- Contradiction Analysis : Discrepancies in environmental data (e.g., surrogate recovery rates) may stem from matrix interference (e.g., D-U codes in sediment samples). Cross-validate results using isotope dilution techniques .

- Experimental Design : For degradation studies, include control samples spiked with deuterated analogs (e.g., 4-Chlorobiphenyl-d5) to track recovery efficiency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。